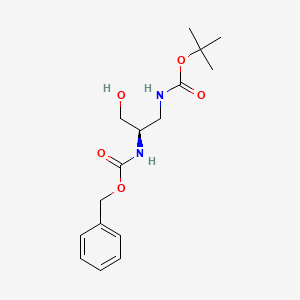

Z-D-Dap(boc)-OL

Description

BenchChem offers high-quality Z-D-Dap(boc)-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Dap(boc)-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYGVUNFLKWGQH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Z-D-Dap(boc)-OL in Enzyme Inhibition

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of Z-D-Dap(boc)-OL (Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Boc)-ol).

This analysis treats the compound both as a direct transition-state analog (peptide alcohol) and as the critical pharmacophore precursor for potent peptide aldehyde inhibitors targeting bacterial cell wall enzymes and serine proteases.

Executive Summary

Z-D-Dap(boc)-OL is a protected amino alcohol derivative used primarily in the development of protease inhibitors and peptidomimetics. Its biological activity is governed by two distinct mechanisms:[1]

-

Direct Inhibition (Transition State Mimicry): The C-terminal alcohol (-OL) mimics the tetrahedral intermediate formed during peptide bond hydrolysis, binding non-covalently to the active site of aspartyl or serine proteases.

-

Warhead Precursor (Synthetic Pharmacophore): It serves as the reduced precursor to Z-D-Dap(boc)-al (peptide aldehyde), a potent reversible covalent inhibitor. The D-stereochemistry and diaminopropionic acid (Dap) side chain specifically target bacterial enzymes (e.g., DD-transpeptidases, D-Ala-D-Ala ligase) and trypsin-like serine proteases.

Chemical Identity & Structural Pharmacology

The efficacy of Z-D-Dap(boc)-OL is encoded in its four structural domains, each serving a specific pharmacological function within the enzyme active site.

| Structural Domain | Chemical Component | Pharmacological Function |

| N-Terminus Cap | Z- (Cbz) (Benzyloxycarbonyl) | Hydrophobic Anchor: Occupies the S2/S3 subsite of the enzyme, providing binding energy via Van der Waals interactions. |

| Chiral Scaffold | D-Dap (D-2,3-Diaminopropionic acid) | Selectivity Filter: The D-configuration resists hydrolysis by mammalian L-proteases and specifically targets bacterial enzymes or stereoselective pockets. The shorter side chain (vs. Lysine) fits restricted S1 pockets. |

| Side Chain | (boc) (tert-Butyloxycarbonyl) | Electrostatic Modulator: Masks the |

| C-Terminus | -OL (Alcohol/Hydroxyl) | Transition State Isostere: Mimics the tetrahedral transition state of the amide bond hydrolysis but cannot be cleaved. |

Mechanism of Action: The Dual Pathway

Pathway A: Direct Inhibition via Transition State Mimicry

In this mechanism, Z-D-Dap(boc)-OL acts as a competitive inhibitor . Unlike a substrate, the C-terminal alcohol cannot be hydrolyzed.

-

Recognition: The Z-group and Boc-side chain guide the molecule into the enzyme's substrate-binding groove.

-

Binding: The C-terminal hydroxyl group (-OH) binds in the catalytic center.

-

Serine Proteases: The -OH interacts with the Oxyanion Hole (backbone amides of Gly193/Ser195 in chymotrypsin numbering), displacing the "catalytic water" molecule. It does not form a covalent ester with the catalytic Serine, preventing the formation of the acyl-enzyme intermediate.

-

Aspartyl Proteases: The -OH coordinates with the two catalytic aspartic acid residues, mimicking the hydration of the peptide bond.

-

Pathway B: Precursor to Covalent Inhibition (Aldehyde Formation)

Researchers often oxidize Z-D-Dap(boc)-OL to Z-D-Dap(boc)-H (Aldehyde) . The mechanism of the resulting aldehyde is reversible covalent inhibition .

-

Nucleophilic Attack: The catalytic Serine hydroxyl attacks the carbonyl carbon of the aldehyde.[2]

-

Hemiacetal Formation: This forms a stable tetrahedral hemiacetal adduct, which resembles the transition state of substrate hydrolysis.

-

Inhibition: The enzyme is "locked" in this state. Unlike an amide substrate, the hemiacetal cannot collapse to release a leaving group, effectively shutting down the enzyme.

Visualization: Mechanism of Interaction

The following diagram illustrates the interaction logic for both the Alcohol (Direct) and Aldehyde (Derived) forms.

Caption: Dual mechanistic pathway showing Z-D-Dap(boc)-OL as both a direct weak inhibitor and a precursor to the potent hemiacetal-forming aldehyde inhibitor.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Determination of IC50 (Inhibition Potency)

Objective: Quantify the inhibitory potential of Z-D-Dap(boc)-OL against a model serine protease (e.g., Trypsin or a bacterial DD-peptidase).

-

Reagent Preparation:

-

Enzyme Stock: 100 nM Trypsin in 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2.

-

Substrate: Chromogenic substrate (e.g., Z-Arg-pNA) at

concentration. -

Inhibitor: Dissolve Z-D-Dap(boc)-OL in DMSO. Prepare serial dilutions (0.1

M to 1000

-

-

Assay Workflow:

-

Add 10

L Inhibitor dilution to 96-well plate. -

Add 80

L Enzyme buffer. Incubate 15 min at 25°C (allows equilibrium binding). -

Add 10

L Substrate to initiate reaction.

-

-

Measurement:

-

Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

-

Data Analysis:

-

Calculate initial velocity (

) for each concentration. -

Plot

vs. log[Inhibitor]. -

Fit to the sigmoidal dose-response equation to determine IC50.

-

Validation Check: If IC50 > 100

M, the alcohol is a weak inhibitor (typical for -OL). If oxidizing to -CHO, IC50 should drop to nM range.

-

Protocol B: Synthesis of the Aldehyde Warhead (Dess-Martin Oxidation)

Objective: Convert the precursor -OL to the active -CHO inhibitor for high-potency assays.

-

Reaction: Dissolve Z-D-Dap(boc)-OL (1 eq) in dry DCM.

-

Oxidation: Add Dess-Martin Periodinane (1.2 eq). Stir at RT for 1-2 hours.

-

Quench: Add saturated

/ -

Extraction: Extract with DCM, wash with brine, dry over

. -

Validation: Confirm conversion via TLC (shift in Rf) and

-NMR (appearance of aldehyde proton at ~9.5 ppm).

Applications in Drug Development[3]

Z-D-Dap(boc)-OL is particularly valuable in Antimicrobial Resistance (AMR) research.

-

Bacterial Cell Wall Targets: The D-Dap motif is a structural analog of D-Alanine and meso-Dap, key components of bacterial peptidoglycan.

-

Target Enzymes:

-

Mur Ligases (MurC-MurF): Enzymes involved in cytoplasmic peptidoglycan synthesis.

-

PBP (Penicillin Binding Proteins): Serine proteases that cross-link the cell wall.

-

-

Strategy: The (boc) group can be removed (deprotected) to yield a free amine, which mimics the positively charged side chain of Lysine or meso-Dap, increasing affinity for the bacterial active site.

Workflow: From Intermediate to Lead Compound

Caption: Synthetic workflow transforming Z-D-Dap(boc)-OL into a targeted antimicrobial lead compound.

References

-

BenchChem. (n.d.). Boc-L-Dap(N3)-OHCHA Biological Activity and Mechanism*. Retrieved from

-

National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from

-

American Chemical Society (ACS). (1999). Mechanism of action of serine proteases: tetrahedral intermediate and concerted proton transfer. Biochemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). Boc-Dap(Z)-OH Product Information and Specifications. Retrieved from

-

ChemicalBook. (n.d.). Z-D-DAP(BOC)-OL Chemical Properties and Suppliers. Retrieved from

Sources

An In-depth Technical Guide to Z-D-Dap(boc)-OL for the Design of Next-Generation Antimicrobial Peptides

Preamble: The Imperative for Innovation in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, compelling a paradigm shift in the development of anti-infective therapeutics. Natural antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics, largely due to their broad-spectrum activity and unique membrane-disruptive mechanisms that are less prone to developing resistance.[1] However, the clinical translation of natural AMPs is often hampered by inherent limitations, including susceptibility to proteolytic degradation and potential cytotoxicity.[2][3]

This guide delves into a strategic solution: the incorporation of non-proteinogenic amino acids to engineer synthetic peptidomimetics with enhanced stability and bioactivity.[2][4][5] Specifically, we will provide an in-depth exploration of Z-D-Dap(boc)-OL , a versatile chiral building block, and its application in the rational design of potent, stable, and cell-selective antimicrobial peptides. This document is intended for researchers, chemists, and drug development professionals dedicated to pioneering novel solutions in the fight against infectious diseases.

Section 1: The Core Building Block: Understanding Z-D-Dap(boc)-OL

Z-D-Dap(boc)-OL, or (R)-2-(Z-Amino)-3-(Boc-amino)-1-propanol, is a derivative of D-diaminopropionic acid (D-Dap). It is not a standard amino acid but a chiral amino alcohol, a feature that imparts unique conformational properties to a peptide backbone. Its structure is distinguished by three key components: a primary alcohol, and two amino groups protected by orthogonal protecting groups—Carbobenzyloxy (Z) and tert-butyloxycarbonyl (Boc).[6]

This orthogonal protection scheme is the cornerstone of its utility. The Boc group can be selectively removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) while the Z group remains intact, and vice-versa (the Z group is typically removed by hydrogenolysis).[7][8] This allows for precise, site-specific modification of the peptide, a critical requirement for constructing complex architectures.

Table 1: Physicochemical Properties of Z-D-Dap(boc)-OL

| Property | Value | Source(s) |

| Synonyms | (R)-Nα-Z-Nβ-Boc-2,3-diaminopropan-1-ol, (R)-2-(Z-Amino)-3-(Boc-amino)-1-propanol | [6] |

| CAS Number | 412015-69-1 | [6] |

| Molecular Formula | C₁₆H₂₄N₂O₅ | [6] |

| Molecular Weight | 324.4 g/mol | [6] |

| Appearance | White crystalline powder | [6] |

| Purity | ≥ 99% (HPLC) | [6] |

| Storage | 0 - 8 °C | [6] |

The Rationale for Selection: Causality Behind the Choice

The decision to incorporate Z-D-Dap(boc)-OL into an AMP design is driven by several strategic advantages:

-

Enhanced Cationicity: Upon removal of the Boc protecting group, the side chain presents a primary amine. At physiological pH, this amine is protonated, adding a positive charge to the peptide. This increased cationicity is fundamental for the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids), a critical first step in the antimicrobial mechanism of action.[9]

-

Structural Scaffolding: As an amino alcohol, its incorporation at the C-terminus of a peptide chain results in a peptide alcohol, which can alter solubility and resistance to certain carboxypeptidases. When used internally, it can introduce a "kink" or unique turn in the peptide's secondary structure, potentially optimizing the spatial arrangement of hydrophobic and cationic residues for membrane interaction.

-

Improved Proteolytic Resistance: The inclusion of a non-natural D-amino acid derivative renders the adjacent peptide bonds less recognizable by host proteases, which are typically specific for L-amino acid stereoisomers. This significantly enhances the peptide's stability and half-life in biological fluids, a major hurdle for therapeutic peptides.[5][10]

Section 2: Design Principles and Synthesis Workflow

The effective design of an AMP is a balancing act between cationicity, amphipathicity, and hydrophobicity.[11] Z-D-Dap(boc)-OL provides a powerful tool to modulate these properties.

Strategic Placement within the Peptide Sequence

The positioning of the Dap residue is critical. To maximize the amphipathic character of an α-helical peptide, the Dap residue should be placed on the polar/hydrophilic face of the helix. This positioning ensures that the additional cationic charge contributes to the water-facing side, enhancing solubility and bacterial membrane targeting, while the opposite nonpolar face maintains its ability to insert into the lipid core of the membrane.[12]

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a robust method for synthesizing peptides containing Z-D-Dap(boc)-OL.[7] The process involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Detailed Protocol: Synthesis of a Model AMP

This protocol describes the manual synthesis of a hypothetical 12-mer peptide (Trp-Lys)₅-Dap-OL using Boc-SPPS on a phenylacetamidomethyl (PAM) resin, which is stable to the repetitive TFA treatments required for Boc removal.[7]

Materials:

-

Boc-Trp(For)-OH, Boc-Lys(2-Cl-Z)-OH, Z-D-Dap(boc)-OL

-

PAM resin (0.5-1.0 mmol/g substitution)

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF), p-cresol (scavenger)

Procedure:

-

Resin Preparation: Swell 1g of PAM resin in DCM for 1 hour in a peptide synthesis vessel.

-

First Residue Loading (Z-D-Dap(boc)-OL):

-

Causality: The target is a peptide alcohol, so the final residue is the amino alcohol Z-D-Dap(boc)-OL. It is coupled to an aminomethyl resin after converting the resin's amine to a suitable linker, or a pre-made handle is used. For simplicity in this example, we assume a suitable linker is in place for direct coupling.

-

Dissolve Z-D-Dap(boc)-OL (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to the resin and agitate for 4 hours.

-

Wash the resin thoroughly with DMF (3x), IPA (3x), and DCM (3x).

-

-

Boc Deprotection:

-

Perform a pre-wash with 50% TFA in DCM for 2 minutes.

-

Add fresh 50% TFA in DCM and agitate for 20 minutes to remove the Boc group from the Dap moiety.[7]

-

Wash with DCM (3x) and IPA (2x).

-

-

Neutralization:

-

Wash with 5% DIEA in DCM (2x, 2 min each) to neutralize the newly formed ammonium salt.

-

Wash with DCM (3x).

-

-

Coupling the Next Amino Acid (Boc-Lys(2-Cl-Z)-OH):

-

Causality: HBTU is chosen as the coupling agent for its efficiency in forming peptide bonds and minimizing racemization. DIEA acts as the activation base.

-

In a separate vial, pre-activate Boc-Lys(2-Cl-Z)-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines).

-

Wash with DMF (3x) and DCM (3x).

-

-

Iterate: Repeat steps 3-5 for each subsequent amino acid (Boc-Trp(For)-OH, Boc-Lys(2-Cl-Z)-OH, etc.) according to the desired sequence.

-

Final Cleavage and Deprotection:

-

Causality: Anhydrous HF is a strong acid required to cleave the peptide from the PAM resin and simultaneously remove the side-chain protecting groups (For, 2-Cl-Z) and the N-terminal Z-group.[7] p-Cresol is added as a scavenger to trap reactive carbocations generated during cleavage, particularly to protect the tryptophan residue.

-

Dry the peptide-resin thoroughly under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing 5% p-cresol at 0°C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

-

Purification and Verification:

-

Precipitate the crude peptide with cold diethyl ether and centrifuge.

-

Dissolve the peptide pellet in an aqueous solution (e.g., 10% acetic acid).

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Verify the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).

-

Section 3: Performance Evaluation: A Self-Validating Protocol System

Once synthesized and purified, the novel AMP must be rigorously evaluated. Each protocol is designed to provide trustworthy, reproducible data on the peptide's therapeutic potential.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the AMP required to inhibit the visible growth of a microorganism.[13]

Protocol:

-

Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB). Final concentrations may range from 128 µg/mL to 0.25 µg/mL.

-

Prepare a bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria in broth, no peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest peptide concentration where no visible turbidity is observed.

Cytotoxicity Assessment: Hemolysis and MTT Assays

A viable AMP must be potent against microbes but minimally toxic to host cells.[14]

Hemolysis Assay Protocol: [15]

-

Collect fresh human red blood cells (hRBCs) in a tube with an anticoagulant.

-

Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation (800g, 10 min).

-

Prepare a 4% (v/v) suspension of hRBCs in PBS.

-

In a 96-well plate, add serial dilutions of the peptide to the hRBC suspension.

-

Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis).

-

Incubate at 37°C for 1 hour.

-

Centrifuge the plate (1000g, 5 min) and transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

-

Calculate the percentage of hemolysis relative to the positive control.

MTT Assay Protocol (on a cell line like HEK293): [16]

-

Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing serial dilutions of the peptide.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formed formazan crystals in DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Proteolytic Stability Assay

This assay evaluates the peptide's half-life in the presence of proteases, simulating a physiological environment.[17]

Protocol:

-

Prepare a solution of the peptide (e.g., 1 mg/mL) in PBS.

-

Add human plasma to the peptide solution to a final plasma concentration of 50% (v/v).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction.

-

Stop the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the plasma proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by RP-HPLC, quantifying the area of the peak corresponding to the intact peptide.

-

Calculate the percentage of peptide remaining at each time point and determine the half-life.

Table 2: Hypothetical Performance Data for a Dap-Containing AMP

| Assay | S. aureus | E. coli | HEK293 Cells | hRBCs | Stability (50% Plasma) |

| MIC (µg/mL) | 4 | 8 | N/A | N/A | N/A |

| HC₅₀ (µg/mL) | N/A | N/A | N/A | >128 | N/A |

| IC₅₀ (µg/mL) | N/A | N/A | >100 | N/A | N/A |

| Half-life (t₁/₂) | N/A | N/A | N/A | N/A | > 12 hours |

HC₅₀: Concentration causing 50% hemolysis. IC₅₀: Concentration causing 50% inhibition of metabolic activity.

Section 4: Proposed Mechanism of Action

AMPs containing Dap residues likely follow the membrane-disruptive mechanism common to many cationic peptides.[18] The process is generally understood to be a multi-step interaction.

-

Electrostatic Attraction: The highly positive charge of the peptide, augmented by the Dap residue, promotes strong initial binding to the anionic bacterial surface.

-

Hydrophobic Insertion: Once a threshold concentration is reached on the membrane surface, the amphipathic nature of the peptide drives the insertion of its hydrophobic face into the lipid bilayer core.[11]

-

Membrane Permeabilization: This insertion disrupts the lipid packing, leading to the formation of transient pores or channels (e.g., via toroidal pore or carpet models), causing membrane depolarization and leakage of essential ions and metabolites.[18]

-

Cell Death: The sustained loss of membrane integrity ultimately leads to bacterial cell death.

Conclusion

Z-D-Dap(boc)-OL is more than just a chemical reagent; it is a strategic tool for overcoming the inherent weaknesses of natural peptides. Its unique structural and chemical attributes—orthogonal protection, D-configuration, and an additional primary amine—provide the peptide chemist with a versatile module to rationally design AMPs with enhanced cationicity, superior proteolytic stability, and potent antimicrobial activity. By integrating this building block into a rigorous design-synthesize-evaluate workflow, researchers can accelerate the development of novel peptide-based therapeutics capable of addressing the urgent threat of multidrug-resistant pathogens.

References

-

Kim, H., & Park, Y. (2022). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. Antibiotics, 11(11), 1619. [Link]

-

Al-Otaibi, N. M., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Pharmaceuticals, 17(5), 629. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Summary for CID 2755946. [Link]

-

Wang, Y., et al. (2024). Antimicrobial activity of novel symmetrical antimicrobial peptides centered on a hydrophilic motif against resistant clinical isolates: in vitro and in vivo analyses. Microbiology Spectrum. [Link]

-

Hilaris Publisher. (n.d.). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Journal of Microbial & Biochemical Technology. [Link]

-

Le, C., & Bishop, G. J. (2021). Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. International Journal of Molecular Sciences, 22(16), 8829. [Link]

-

Amuasi, A., et al. (2024). Design methods for antimicrobial peptides with improved performance. Journal of Biomedical Science, 31(1), 29. [Link]

-

Montesi, M., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(1), 589. [Link]

-

Zapadka, T., et al. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 22(8), 1361. [Link]

-

Stegmann, C. C. P., et al. (2018). Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. PloS one, 13(9), e0204526. [Link]

-

Fjell, C. D., et al. (2022). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Microbiology, 13, 980182. [Link]

-

Biosynthesis. (2024). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]

-

Li, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02029-22. [Link]

-

Bille, E., et al. (2023). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics, 12(6), 1056. [Link]

-

Roberts, C. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]

-

Sharma, A., et al. (2023). Antimicrobial Peptides: The Production of Novel Peptide-Based Therapeutics in Plant Systems. International Journal of Molecular Sciences, 24(18), 13813. [Link]

-

Coin, I., et al. (2013). Chemical Synthesis of Antimicrobial Peptides. Methods in molecular biology (Clifton, N.J.), 1030, 3–18. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of antimicrobial peptides. [Link]

-

Lee, J., et al. (2018). De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. ACS infectious diseases, 4(10), 1505–1516. [Link]

-

Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]

-

Khan, S., et al. (2023). Characterization of Novel Peptides with Antimicrobial and Immunomodulatory Potential. bioRxiv. [Link]

-

Di Lodovico, S., et al. (2024). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Anaspec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Ayar, A., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Amino acids, 53(1), 101–111. [Link]

-

Gessner, M. R., et al. (2002). Analysis of the cytotoxicity of synthetic antimicrobial peptides on mouse leucocytes: implications for systemic use. Journal of Antimicrobial Chemotherapy, 49(5), 785-791. [Link]

-

Park, S., et al. (2019). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial agents and chemotherapy, 63(12), e00993-19. [Link]

-

ResearchGate. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. [Link]

-

Byrne, A. T., et al. (2014). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials science, 2(3), 335-344. [Link]

-

Lynch, J. P., et al. (2023). A novel bioinformatic method for the identification of antimicrobial peptides in metagenomes. Journal of Applied Microbiology, 134(10), lxad249. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]

-

Raheem, N., & Straus, S. K. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in microbiology, 10, 2866. [Link]

-

Cocuron, J. C., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(1), 113–121. [Link]

-

ResearchGate. (n.d.). Initial synthetic strategy toward daptomycin (1). [Link]

-

ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

Sources

- 1. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 10. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

understanding the protecting groups in Z-D-Dap(boc)-OL

An In-depth Technical Guide to the Protecting Groups in Z-D-Dap(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic organic chemistry and drug development, the precise construction of complex molecules is paramount. Non-proteinogenic amino acids, such as D-diaminopropionic acid (D-Dap), are invaluable building blocks for creating novel peptides and peptidomimetics with unique structural and functional properties. The successful incorporation of these building blocks into larger molecules hinges on a sophisticated strategy of temporary chemical modifications known as "protecting groups."

This guide provides a comprehensive exploration of Z-D-Dap(Boc)-OH, a commercially available and widely utilized derivative of D-Dap. We will deconstruct the molecule to understand its core components, delve into the critical principle of orthogonal protection that it embodies, and provide detailed, field-proven protocols for the selective manipulation of its protecting groups. The narrative is designed to explain not just the "how" but the "why" behind experimental choices, ensuring a deep and practical understanding for professionals in the field.

Chapter 1: Deconstructing the Z-D-Dap(Boc)-OH Molecule

Z-D-Dap(Boc)-OH is a chiral molecule whose utility is defined by the specific roles of its constituent parts. Understanding each component is the first step toward mastering its application.

The Core Scaffold: D-Diaminopropionic Acid (D-Dap)

D-Diaminopropionic acid (D-Dap) is a non-natural amino acid that is structurally analogous to alanine but features an additional amino group on its side chain (the β-carbon).[1][2] This diamino structure is the source of its unique utility in chemical synthesis. The presence of two distinct amino groups—the α-amino group at position 2 and the β-amino group at position 3—necessitates differential protection to achieve selective chemical reactions. In peptide synthesis, incorporating D-Dap can introduce a positive charge at physiological pH, potentially enhancing cell permeability or modulating binding interactions.[3][4]

The α-Amino Protector: Benzyloxycarbonyl (Z or Cbz)

The α-amino group of the D-Dap core is protected by the Benzyloxycarbonyl group, commonly abbreviated as Z or Cbz.[5] Introduced by Bergmann and Zervas in 1932, the Z-group is one of the foundational protecting groups in peptide chemistry.[6] It is a carbamate formed by reacting the amine with benzyl chloroformate.[5] Its defining characteristic is its remarkable stability to a wide range of chemical conditions, including the moderately acidic reagents used to remove the Boc group. However, it is exquisitely sensitive to catalytic hydrogenolysis, allowing for its removal under very mild, neutral conditions.[7]

The β-Amino Protector: tert-Butyloxycarbonyl (Boc)

The side-chain amino group (β-amino) is protected by the tert-Butyloxycarbonyl group, universally known as Boc. The Boc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[8] Like the Z-group, it is a carbamate, typically installed using di-tert-butyl dicarbonate (Boc anhydride).[9] The key feature of the Boc group is its lability under acidic conditions (acidolysis) due to the stability of the resulting tert-butyl cation.[10] Crucially, it is completely stable to the catalytic hydrogenation conditions used to remove the Z-group.[10]

Visualizing the Assembled Molecule

The complete structure of Z-D-Dap(Boc)-OH brings these components together, creating a versatile synthetic intermediate.

Caption: Structure of Z-D-Dap(Boc)-OH with key functional groups highlighted.

Chapter 2: The Principle of Orthogonal Protection

The true power of Z-D-Dap(Boc)-OH lies not just in the protecting groups themselves, but in their synergistic relationship. This relationship is defined by the principle of orthogonality.

Defining Orthogonality in Synthesis

In synthetic chemistry, an orthogonal protecting group strategy involves the use of two or more distinct classes of protecting groups within the same molecule.[11] The defining feature is that each class of group can be removed by a specific set of reagents and conditions that do not affect the other classes.[11] This allows the chemist to unmask one functional group for a reaction while another remains protected, enabling precise, stepwise modifications of a complex molecule.[11]

The Z/Boc Pair: A Classic Orthogonal System

The Z and Boc groups are a textbook example of an orthogonal pair.[10] Their deprotection conditions are fundamentally different and non-interfering:

-

Z-Group Removal : Catalytic hydrogenolysis (e.g., H₂ gas over a palladium catalyst).

-

Boc-Group Removal : Acidolysis (e.g., Trifluoroacetic Acid).

The Boc group is completely stable to hydrogenolysis, and the Z-group is stable to all but the harshest acidic conditions. This mutual exclusivity is the cornerstone of their utility.

| Protecting Group | Deprotection Method | Stability to Orthogonal Condition |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to moderate acid (TFA) |

| Boc (tert-Butyloxycarbonyl) | Acidolysis (TFA) | Stable to catalytic hydrogenolysis |

Strategic Deprotection Pathways

The orthogonality of the Z and Boc groups in Z-D-Dap(Boc)-OH provides two distinct synthetic routes from a single starting material. This allows for selective modification at either the α-amino or β-amino position.

Caption: Orthogonal deprotection pathways for Z-D-Dap(Boc)-OH.

Chapter 3: Deprotection Strategies and Mechanisms

Executing a deprotection reaction requires a robust, validated protocol and a clear understanding of the underlying chemical mechanism. This knowledge is critical for troubleshooting and avoiding unwanted side reactions.

Selective Removal of the Z-Group via Hydrogenolysis

This is the preferred method for unmasking the α-amino group for subsequent reactions, such as peptide bond formation at the N-terminus.

-

Causality Behind the Choice : Catalytic hydrogenolysis is an exceptionally mild deprotection method.[7] The reaction is performed at neutral pH and typically at room temperature and atmospheric pressure, preserving other acid- or base-sensitive functional groups in the molecule.

-

Mechanism of Action : The reaction proceeds via the cleavage of the benzylic C-O bond.[7] The palladium catalyst adsorbs both the hydrogen gas and the Z-protected substrate. Through a series of steps on the catalyst surface, hydrogen atoms are transferred, cleaving the C-O bond to release the free amine, toluene, and carbon dioxide as byproducts.[7]

-

Self-Validating Experimental Protocol :

-

Setup : Dissolve Z-D-Dap(Boc)-OH (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst : Add Palladium on activated carbon (Pd/C, 10% w/w, ~0.05 eq by weight relative to the substrate) to the solution.

-

Hydrogenation : Seal the flask and purge thoroughly with nitrogen or argon gas. Then, introduce hydrogen gas, typically by inflating a balloon attached to the flask. For more robust reactions, a Parr hydrogenator may be used.

-

Reaction : Vigorously stir the suspension at room temperature.

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-16 hours.

-

Work-up : Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield H-D-Dap(Boc)-OH. The product is often pure enough for the next step without further purification.

-

Selective Removal of the Boc-Group via Acidolysis

This pathway is essential when the synthetic strategy requires modification of the side-chain (β-amino) group.

-

Causality Behind the Choice : The Boc group is designed to be removed by acid.[8] Trifluoroacetic acid (TFA) is the reagent of choice because it is a strong acid that is also highly volatile, making its removal after the reaction straightforward. It is typically used in a 25-50% solution with a non-reactive solvent like dichloromethane (DCM).[8]

-

Mechanism and Management of Side Reactions : The acid protonates the carbonyl oxygen of the Boc group, which triggers the fragmentation of the molecule into the free amine, carbon dioxide, and a highly reactive tert-butyl cation.[9][10] This cation is a potent electrophile that can alkylate nucleophilic residues, especially the indole side chain of tryptophan.[10][12]

-

Trustworthiness through Scavenging : To prevent these deleterious side reactions, the protocol must be self-validating by including "scavengers." These are molecules designed to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or water, which are added to the cleavage cocktail.[6]

-

-

Self-Validating Experimental Protocol :

-

Setup : Dissolve Z-D-Dap(Boc)-OH (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C).

-

Reagent Addition : Prepare a "cleavage cocktail." A common mixture is 50% TFA in DCM with 2-5% Triisopropylsilane (TIS) as a scavenger. Add this solution dropwise to the stirring substrate solution.

-

Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitoring : Monitor the reaction by TLC or HPLC. The deprotection is usually rapid, often completing within 1-2 hours.

-

Work-up : Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

-

Isolation : The resulting product, Z-D-Dap-OH, will be the TFA salt. It can be used directly in the next step or purified further, often by precipitation from cold diethyl ether.

-

Chapter 4: Applications in Research and Drug Development

The orthogonal nature of Z-D-Dap(Boc)-OH makes it a highly strategic tool for building complex peptide-based molecules.

A Bifunctional Building Block in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Z-D-Dap(Boc)-OH can be used to introduce a site for side-chain modification. The workflow allows for precise, sequential chemical transformations.

Sources

- 1. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

The Strategic Incorporation of Z-D-Dap(Boc)-OH in Peptide Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led peptide chemists and drug developers to explore beyond the canonical 20 proteinogenic amino acids. The incorporation of unnatural amino acids has emerged as a powerful strategy to modulate the pharmacological profiles of peptide-based drug candidates. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships, and biological activities of peptides containing the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap), with a specific focus on the versatile building block, N-α-carbobenzyloxy-N-β-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap(Boc)-OH).

The Rationale for Unnatural Amino Acids: The Case for D-Dap

The therapeutic potential of many naturally occurring peptides is often hampered by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and rapid clearance. The introduction of unnatural amino acids, such as D-amino acids and their derivatives, is a proven strategy to overcome these limitations.[1][2]

The D-Configuration Advantage: Resisting Proteolysis

The vast majority of proteases in biological systems are stereospecific for L-amino acids.[3] By incorporating D-amino acids into a peptide sequence, the resulting peptide becomes significantly more resistant to enzymatic degradation.[3][4][5] This enhanced stability translates to a longer in vivo half-life, a critical attribute for a therapeutic agent.[5]

D-Dap: A Multifunctional Building Block

Diaminopropionic acid (Dap) offers unique structural and functional properties that are highly advantageous in peptide design.[6] The presence of a primary amine on its side chain provides a valuable handle for further chemical modifications, such as conjugation to drug molecules or imaging agents.

More importantly, the shorter side chain of Dap compared to other basic amino acids like lysine can have a profound impact on biological activity. For instance, in the design of antimicrobial peptides (AMPs), substituting lysine with Dap has been shown to reduce hemolytic activity against mammalian red blood cells, thereby increasing the therapeutic index of the peptide.[6]

Furthermore, the β-amino group of the Dap side chain has a lower pKa than the ε-amino group of lysine. This property can be exploited to create pH-sensitive peptides that undergo conformational changes in response to the lower pH of specific microenvironments, such as tumors or endosomes, enabling targeted drug release.[6]

Synthesis of D-Dap Containing Peptides: The Role of Z-D-Dap(Boc)-OH

The chemical synthesis of peptides is a stepwise process that requires the careful protection of reactive functional groups to ensure the correct amino acid sequence is assembled.[7] The building block Z-D-Dap(Boc)-OH is strategically designed for this purpose, with two distinct protecting groups, the Z (carbobenzyloxy) group and the Boc (tert-butyloxycarbonyl) group.[][9]

Orthogonal Protection Strategy

In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is crucial for the selective removal of protecting groups at different stages of the synthesis.[10] In Z-D-Dap(Boc)-OH, the Z group protects the α-amino group, while the Boc group protects the β-amino group of the side chain.

-

Z (Carbobenzyloxy) Group: The Z group is typically stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, another common Nα-protecting group. It is commonly removed at the final step of synthesis via catalytic hydrogenolysis or strong acids like hydrofluoric acid (HF).

-

Boc (tert-Butyloxycarbonyl) Group: The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA).[11] This allows for the selective deprotection of the side chain for further modification while the peptide is still attached to the solid support, or after cleavage from the resin.

This orthogonal protection scheme provides the synthetic chemist with precise control over the peptide's construction and allows for the site-specific modification of the D-Dap side chain.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Dap Containing Peptide

The following is a generalized protocol for the manual synthesis of a peptide containing a D-Dap residue using Z-D-Dap(Boc)-OH on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Z-D-Dap(Boc)-OH

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Incorporation of Z-D-Dap(Boc)-OH: a. For the coupling of Z-D-Dap(Boc)-OH, use the same pre-activation and coupling procedure as in step 4.

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group (if present) as described in step 2.

-

Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. c. The Z group will remain on the D-Dap residue.

-

Peptide Precipitation and Purification: a. Precipitate the peptide in cold diethyl ether. b. Centrifuge to collect the peptide pellet. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: SPPS Workflow for a D-Dap Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Biological Activities of D-Dap Containing Peptides

The incorporation of D-Dap can impart a range of biological activities to peptides. While the specific activity is sequence-dependent, several key therapeutic areas have shown promise.

Antimicrobial Peptides (AMPs)

A significant application of D-Dap is in the design of AMPs.[6] AMPs are a class of host defense peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses.[12] The incorporation of D-Dap can enhance the therapeutic potential of AMPs in several ways:

-

Increased Proteolytic Stability: As discussed, the D-configuration of the amino acid enhances resistance to bacterial and host proteases, prolonging the peptide's antimicrobial activity.[12]

-

Reduced Hemolytic Activity: A major challenge in AMP development is their potential toxicity to mammalian cells. Replacing lysine residues with the shorter-side-chain D-Dap has been shown to decrease the lysis of red blood cells, a key indicator of cytotoxicity.[6]

-

Maintained Antimicrobial Potency: Importantly, this reduction in toxicity is often achieved without compromising the peptide's antimicrobial efficacy against pathogenic bacteria.[6]

Data Summary: Impact of Lys to D-Dap Substitution on AMP Activity

| Peptide Sequence | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) |

| [KLAKKLAK]2 | E. coli | 10 | 50 | 5 |

| [K(D-Dap)AKK(D-Dap)AK]2 | E. coli | 12 | >200 | >16.6 |

| [KLAKKLAK]2 | S. aureus | 8 | 50 | 6.25 |

| [K(D-Dap)AKK(D-Dap)AK]2 | S. aureus | 10 | >200 | >20 |

Note: This is illustrative data based on published trends. Actual values are sequence-dependent.

pH-Responsive Drug Delivery

The pKa of the D-Dap side chain can be leveraged for targeted drug delivery to acidic microenvironments.[6] At physiological pH (~7.4), the side chain may be partially protonated. However, in the acidic environment of a tumor or an endosome (pH 5-6), the side chain becomes fully protonated. This change in charge can trigger a conformational change in the peptide, leading to the release of a conjugated therapeutic cargo.

Diagram: pH-Responsive Drug Release Mechanism

Caption: pH-Triggered Drug Release.

Other Potential Biological Activities

While AMPs and drug delivery are prominent applications, peptides containing D-Dap may exhibit a range of other biological activities, including:

-

Anticancer Activity: Many AMPs also possess anticancer properties, and D-Dap-containing peptides are being explored in this area.[12]

-

Enzyme Inhibition: The unique structural constraints imposed by D-Dap could lead to peptides that act as potent and selective enzyme inhibitors.

-

Receptor Antagonism/Agonism: The altered conformation of D-Dap-containing peptides may result in novel interactions with cell surface receptors.

Structure-Activity Relationship (SAR) Studies

The biological activity of a peptide is intimately linked to its three-dimensional structure. SAR studies are therefore essential for optimizing the therapeutic properties of D-Dap-containing peptides.[13] These studies typically involve the systematic modification of the peptide sequence and the evaluation of the resulting changes in activity.

Key parameters to investigate in SAR studies of D-Dap peptides include:

-

Position of D-Dap: The location of the D-Dap residue within the peptide sequence can significantly impact its structure and function.

-

Number of D-Dap Residues: The overall charge and hydrophobicity of the peptide can be fine-tuned by varying the number of D-Dap substitutions.

-

Stereochemistry: Comparing the activity of peptides containing D-Dap versus L-Dap can provide insights into the importance of stereochemistry for target interaction.

-

Side-Chain Modification: The β-amino group of D-Dap provides a site for further chemical modifications, allowing for the exploration of a wide range of structural diversity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

-

Peptide stock solution

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in MHB to a concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The use of Z-D-Dap(Boc)-OH as a building block in peptide synthesis opens up a vast landscape for the design and development of novel peptide therapeutics. The incorporation of the D-Dap residue can confer enhanced proteolytic stability, modulate biological activity, and enable innovative drug delivery strategies. A thorough understanding of the synthetic chemistry, coupled with rigorous structure-activity relationship studies, is paramount to unlocking the full therapeutic potential of this versatile unnatural amino acid. As our ability to rationally design and synthesize complex peptides continues to advance, the role of D-Dap and other non-proteinogenic amino acids in shaping the future of medicine is set to expand significantly.

References

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]

-

IntechOpen. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems. [Link]

-

CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

-

National Center for Biotechnology Information. (2019, June 17). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. [Link]

-

ResearchGate. Structure-Activity Relationships of Daptomycin Lipopeptides | Request PDF. [Link]

-

ScienceAsia. Biological activity and health benefits of food-derived bioactive peptides. [Link]

-

National Center for Biotechnology Information. (2016, June 30). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. [Link]

-

MDPI. (2023, December 4). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. [Link]

-

National Center for Biotechnology Information. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

National Center for Biotechnology Information. Establishing the Structure–Activity Relationship of Daptomycin. [Link]

-

Wikipedia. Non-proteinogenic amino acids. [Link]

-

MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

ResearchGate. Bioactivity of synthetic peptides. All synthesized peptide sequences.... [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

-

Dove Press. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

-

YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. [Link]

-

PNAS. (2018, January 29). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. [Link]

-

ResearchGate. Bioactive peptides: Synthesis, applications, and associated challenges. [Link]

-

National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis. [Link]

-

MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

MDPI. (2025, August 10). Food-Derived Peptides with Biological Activity: From Research to Food Applications. [Link]

Sources

- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. lifetein.com [lifetein.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. peptide.com [peptide.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

Z-D-Dap(boc)-OL: A Strategic Chiral Synthon for Bioactive Polyamine and Peptidomimetic Synthesis

This guide details the strategic application of Z-D-Dap(boc)-OL (N

Executive Technical Summary

Z-D-Dap(boc)-OL (CAS: 412015-69-1 ) is the alcohol derivative of orthogonally protected D-2,3-diaminopropionic acid. Its value in drug discovery stems from two intrinsic properties:

-

D-Stereochemistry: The (R)-configuration confers resistance to endogenous proteases, extending the half-life of peptidomimetics and peptide-drug conjugates (PDCs).

-

Orthogonal Protection: The acid-labile Boc (N

) and hydrogenolysis-labile Z (N

Core Chemical Profile

| Property | Specification |

| Chemical Name | Benzyl (R)-(3-((tert-butoxycarbonyl)amino)-1-hydroxypropan-2-yl)carbamate |

| Common Name | Z-D-Dap(boc)-OL |

| CAS Number | 412015-69-1 (D-isomer); 721927-81-7 (L-isomer) |

| Molecular Formula | C |

| Molecular Weight | 324.37 g/mol |

| Key Functionality | Primary Alcohol (C1), Z-Amine (C2), Boc-Amine (C3) |

Strategic Applications in Drug Design

Synthesis of Negamycin and Antibiotic Analogues

Z-D-Dap(boc)-OL serves as the chiral scaffold for Negamycin , a ribosome-binding antibiotic with efficacy against Gram-negative bacteria and potential in treating Duchenne muscular dystrophy (readthrough therapy).

-

Mechanism: The D-Dap backbone mimics the spatial arrangement of the glycyl-lysine dipeptide but resists enzymatic hydrolysis.

-

Workflow: The primary alcohol is oxidized to an aldehyde, followed by a Wittig olefination to extend the carbon chain, ultimately yielding the characteristic hydrazide tail of Negamycin.

Constrained Peptidomimetics (Turn Mimetics)

In peptide therapeutics, linear peptides often suffer from poor bioavailability. Z-D-Dap(boc)-OL is used to introduce conformational constraints :

-

Beta-Turn Mimics: The diamine backbone facilitates the formation of intramolecular hydrogen bonds or cyclic urea bridges (via phosgene/CDI equivalents) that lock the peptide into a bioactive

-turn conformation. -

Macrocyclization: The alcohol group can be converted to a leaving group (mesylate/tosylate) to enable intramolecular nucleophilic attack, forming 4- to 7-membered aza-heterocycles.

Technical Workflow: Orthogonal Deprotection Logic

The power of this synthon lies in the ability to selectively expose reactive sites.

Figure 1: Orthogonal deprotection strategy allowing selective manipulation of

Experimental Protocol: Controlled Oxidation to Aldehyde

The most critical and sensitive step in utilizing Z-D-Dap(boc)-OL is the oxidation of the alcohol to the aldehyde (Z-D-Dap(boc)-AL ). This intermediate is prone to racemization at the C

Protocol: Dess-Martin Oxidation of Z-D-Dap(boc)-OL

Reagents:

-

Z-D-Dap(boc)-OL (1.0 equiv)[1]

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (Na

S -

Sodium bicarbonate (NaHCO

)

Step-by-Step Methodology:

-

Preparation: Dissolve Z-D-Dap(boc)-OL (e.g., 1.0 g, 3.08 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere (Argon/Nitrogen). Cool the solution to 0°C using an ice bath. Causality: Lower temperature prevents over-oxidation and suppresses racemization of the

-proton. -

Addition: Add Dess-Martin Periodinane (1.57 g, 3.70 mmol) in a single portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde typically runs slightly higher than the alcohol and stains distinctly with 2,4-DNP (orange/red).

-

-

Quenching (Critical): Dilute with Et

O (30 mL). Pour the reaction mixture into a saturated aqueous solution of NaHCO-

Why: Thiosulfate reduces unreacted periodinane and iodine byproducts; bicarbonate neutralizes acidic species that could deprotect the Boc group.

-

-

Workup: Separate the organic layer. Extract the aqueous phase with Et

O (2 x 15 mL). Combine organic extracts, dry over anhydrous MgSO -

Storage: The resulting aldehyde is unstable. Use immediately for the subsequent Wittig or reductive amination step. Do not store for >12 hours.

Case Study: Synthesis of Negamycin Core

The following workflow demonstrates the conversion of Z-D-Dap(boc)-OL into a Negamycin-like core structure, highlighting the utility of the aldehyde intermediate.

Figure 2: Synthetic route from Z-D-Dap(boc)-OL to bioactive Negamycin core via Wittig olefination.

References

-

Chemical Identity & CAS Verification

- Title: Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)

- Source: PubChem / Chemical Vendors (CAS 412015-69-1).

-

URL:[Link](Note: Linked to general Dap derivatives for structural verification).

- Orthogonal Protection Strategies: Title: Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Source: BenchChem.

-

Bioactive Applications (Negamycin/Dap)

- Title: 2,3-Diaminopropanols Obtained from D-Serine as Intermediates in the Synthesis of Protected 2,3-L-Diaminopropanoic Acid (L-Dap) Methyl Esters.

- Source: Molecules (MDPI), 2020.

-

URL:[Link]

-

Oxidation Protocols (Dess-Martin)

- Title: Dess-Martin Periodinane Oxid

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Orthogonal Protection Strategies with Z-D-Dap(Boc)-ol

Executive Summary

This guide details the strategic application of Z-D-Dap(Boc)-ol (

While the carboxylic acid form (Z-D-Dap(Boc)-OH) is a standard building block for peptide backbones, the alcohol (-ol) derivative is a specialized intermediate primarily used to synthesize peptide aldehydes (potent transition-state inhibitors of serine/cysteine proteases) and reduced amide isosteres .

The utility of this molecule relies on the orthogonal protection of its two amine termini:

- -Z (Cbz): Stable to acidic conditions; removed via catalytic hydrogenolysis.

- -Boc: Stable to hydrogenolysis/base; removed via acidolysis (TFA/HCl).

This orthogonality allows for precise, site-selective manipulation of the side chain (Dap as a Lysine mimic) versus the peptide backbone.

Chemical Profile & Orthogonal Logic

The Molecule[1][2][3]

-

Chemical Name: Benzyl tert-butyl ((2R)-3-hydroxypropane-1,2-diyl)dicarbamate

-

Abbreviation: Z-D-Dap(Boc)-ol

-

Stereochemistry: D-configuration (often used to induce specific turns or prevent enzymatic degradation in mimetics).

-

Core Function: Precursor to C-terminal aldehydes (Warhead for protease inhibition).

The Orthogonal Matrix

The power of this building block lies in the differential stability of the Z and Boc groups.

| Condition | Hydroxyl (-OH) | ||

| TFA / HCl (Acid) | Stable | Cleaved | Stable |

| Cleaved | Stable | Stable | |

| Piperidine (Base) | Stable | Stable | Stable |

| Dess-Martin (Ox) | Stable | Stable | Oxidized to -CHO |

Strategic Workflow Visualization

The following diagram illustrates the decision tree for processing Z-D-Dap(Boc)-ol.

Caption: Decision tree for Z-D-Dap(Boc)-ol utilization. Path C is the most common application for the alcohol derivative.

Application Protocols

Protocol A: Synthesis of Peptide Aldehydes (Protease Inhibitors)

This is the primary application for the "-ol" derivative. The alcohol is oxidized to an aldehyde, which acts as an electrophilic trap for the active site serine or cysteine of a target protease.

Context: The Z-group often serves as the final N-terminal cap (hydrophobic anchor), while the Boc group is removed before oxidation to convert the Dap side chain into a basic amine (mimicking Lysine/Ornithine) or after oxidation if the aldehyde is sensitive.

Step 1: Side Chain Deprotection (Boc Removal)

Note: If your synthesis requires the Boc group to remain intact during oxidation, skip to Step 2. However, many inhibitors require the free amine on the side chain.

-

Dissolution: Dissolve 1.0 mmol of Z-D-Dap(Boc)-ol in 5 mL of DCM (Dichloromethane).

-

Acidolysis: Add 5 mL of TFA (Trifluoroacetic acid) / DCM (1:1 v/v).

-

Scavenger: If sensitive residues (Trp, Met) are present in the attached peptide chain, add 2.5% TIS (Triisopropylsilane) or water.

-

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or LC-MS (loss of Boc mass -100 Da).

-

Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

) to remove residual TFA. -

Result: Z-D-Dap(

)-ol.

Step 2: Oxidation to Aldehyde (Dess-Martin Periodinane)

Swern oxidation is an alternative, but Dess-Martin Periodinane (DMP) offers milder conditions, preventing racemization of the sensitive

-

Setup: Dissolve 1.0 mmol of the alcohol (or the peptide-alcohol) in dry DCM (10 mL/mmol).

-

Reagent Addition: Add 1.5 equivalents of Dess-Martin Periodinane.

-

Buffering (Critical): Add 2.0 equivalents of

to buffer the acetic acid byproduct, which can degrade acid-labile groups or cause side reactions. -

Reaction: Stir at room temperature for 1–2 hours.

-

Quench: Pour the mixture into a saturated solution of

(Sodium thiosulfate) in -

Extraction: Extract with DCM (

), wash with brine, dry over -

Purification: Flash chromatography (silica). Note: Peptide aldehydes can exist as hydrates or hemiacetals in solution.

Protocol B: Selective N-Alpha Deprotection (Z Removal)

Used when the "-ol" is an intermediate and the peptide chain must be extended from the N-terminus while keeping the side chain (Boc) and alcohol intact.

Safety Warning: Hydrogen gas is flammable. Pd/C is pyrophoric.

-

Solvent: Dissolve compound in MeOH or EtOH (ethyl acetate can be used if solubility is an issue).

-

Catalyst: Add 10% Pd/C (10% by weight of the substrate).

-

Hydrogenation:

-

Method A (Balloon): Purge flask with

, then attach a balloon of -

Method B (Parr Shaker): For larger scales, use 30–50 psi

.

-

-

Monitoring: Monitor by TLC. The Z-group removal is usually clean.

-

Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard). Wash with MeOH.

-

Result: H-D-Dap(Boc)-ol. The free amine is now ready for coupling.

Troubleshooting & Critical Parameters

Racemization Risk

The conversion of amino alcohols to aldehydes is prone to racemization at the

-

Mitigation: Use Dess-Martin Periodinane (DMP) or IBX oxidation. Avoid Pyridinium Chlorochromate (PCC) or Jones reagent, which are too acidic/harsh.

-

Storage: Peptide aldehydes are unstable. Store at -20°C under argon. It is often better to store the precursor alcohol (Z-D-Dap(Boc)-ol) and perform the oxidation immediately prior to biological testing.

Side Chain Migration

In the presence of base,

-

Observation: However, in Z-D-Dap(Boc)-ol, the amines are protected. The risk arises only after deprotection.

-

Rule: Keep the alcohol protected (e.g., as a silyl ether like TBDMS) if you plan extensive manipulation of the amines before the final oxidation step.

Solubility

Z-protected peptides are often hydrophobic.

-

Tip: If Z-D-Dap(Boc)-ol aggregates during coupling reactions, use DMF/DCM mixtures or add Chaotropic salts (e.g.,

) to break hydrogen bonds.

Visualizing the Pathway: Protease Inhibitor Synthesis

This diagram details the specific workflow for creating a Trypsin-like protease inhibitor using Z-D-Dap(Boc)-ol.

Caption: Synthesis of Arginine/Lysine-mimetic protease inhibitors starting from Z-D-Dap(Boc)-ol.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Z/Boc stability).

-

Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

-(t-butoxycarbonylamino)-aldehydes from -

Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected

-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164. (Review of amino aldehyde applications). -

BenchChem. (2025).[1] Technical Guide to Boc-Dap Intermediates. (Specific data on Dap protecting group strategies).

-

Douat, C., et al. (2000). Synthesis of 2,3-diaminopropionic acid derivatives. Tetrahedron Letters, 41(1), 37-40. (Synthesis of orthogonally protected Dap).

Sources

Z-D-Dap(boc)-OL protocol for manual peptide synthesis

Part 1: Introduction & Chemical Logic

1.1 Executive Summary This application note details the manual synthesis protocol for incorporating Z-D-Dap(Boc)-OL (Benzyloxycarbonyl-D-2,3-diaminopropionic acid-tert-butyloxycarbonyl-alcohol) as a C-terminal building block. This specific derivative is a critical intermediate in the design of transition-state analogue inhibitors , particularly for serine proteases (e.g., trypsin-like proteases) where the C-terminal aldehyde acts as an electrophilic trap for the active site serine.

1.2 The Chemical Strategy: Orthogonality & Functionalization The successful utilization of Z-D-Dap(Boc)-OL relies on a strict orthogonal protection strategy.

-

N-

Protection (Z/Cbz): The Benzyloxycarbonyl group is removed via catalytic hydrogenolysis ( -

Side-Chain Protection (Boc): The tert-butyloxycarbonyl group on the

-amine is acid-labile (TFA/HCl) but stable to hydrogenolysis. This allows for the selective elongation of the peptide chain at the -

C-Terminal Alcohol (-OL): The hydroxyl group serves as a "masked" aldehyde. It is chemically stable during chain elongation (unlike a free aldehyde) and is oxidized to the bioactive aldehyde state only in the final synthetic step.

1.3 Workflow Visualization The following diagram illustrates the iterative solution-phase logic required for this protocol.

Figure 1: Iterative Solution-Phase Synthesis Workflow for Z-D-Dap(Boc)-OL.

Part 2: Materials & Preparation

2.1 Reagents

-

Starting Block: Z-D-Dap(Boc)-OL (Check stereochemical purity via chiral HPLC before use).

-

Solvents: Methanol (MeOH, anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), Hydroxybenzotriazole (HOBt).

-

Catalyst: Palladium on Carbon (10% Pd/C, wet support recommended for safety).

-

Workup: 1N HCl, 5% NaHCO₃, Brine, MgSO₄.

2.2 Equipment

-

Rotary Evaporator.

-

Hydrogenation apparatus (Balloon setup is sufficient for <5g scale).

-

TLC plates (Silica gel 60 F254).

Part 3: Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Z-Removal)

Objective: Remove the N-terminal Z group to expose the free amine for coupling, without affecting the Boc side chain or the alcohol.

-

Dissolution: Dissolve 1.0 equivalent (eq) of Z-D-Dap(Boc)-OL in anhydrous MeOH (concentration ~0.1 M). If solubility is poor, add small amounts of THF or DMF.

-

Catalyst Addition: Carefully add 10 wt% of 10% Pd/C catalyst.

-

Safety Note: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen) or wet the catalyst with a small amount of water/toluene before adding solvent.

-

-

Hydrogenation: Purge the vessel with Nitrogen (

) for 5 minutes, then switch to Hydrogen ( -

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (System: EtOAc/Hexane). The starting material (UV active due to Z-group) should disappear. The product, H-D-Dap(Boc)-OL , is not UV active; stain with Ninhydrin (turns blue/purple).

-

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Concentration: Evaporate the filtrate in vacuo to yield the amino alcohol as a viscous oil or foam. Use immediately in Protocol B to avoid air oxidation.

Protocol B: Stepwise Elongation (Coupling)

Objective: Couple the next N-protected amino acid (e.g., Boc-Phe-OH) to the free amine of H-D-Dap(Boc)-OL. Critical Insight: We use EDC/HOBt to minimize O-acylation of the free hydroxyl group. The primary amine is significantly more nucleophilic than the primary alcohol.

-

Activation: In a separate flask, dissolve the N-protected amino acid (1.1 eq) and HOBt (1.2 eq) in DCM/DMF (9:1). Cool to 0°C.[1]

-

Coupling Agent: Add EDC·HCl (1.2 eq). Stir for 15 minutes at 0°C to form the active ester.

-

Addition: Add the solution of H-D-Dap(Boc)-OL (from Protocol A, 1.0 eq) in DCM to the activated amino acid mixture.

-

Optional: Add DIPEA (1.0 eq) only if the amino alcohol was isolated as a salt. For free base, no base is needed.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Workup (The "Solution Phase Advantage"):

-

Dilute reaction with EtOAc.

-

Wash sequentially with:

-

1N HCl (3x) – Removes unreacted amine/EDC.

-

Water (1x).

-

5% NaHCO₃ (3x) – Removes unreacted acid/HOBt.

-

Brine (1x).

-

-

Dry over MgSO₄, filter, and concentrate.[1]

-

-

Purification: If necessary, purify via Flash Column Chromatography (Silica, EtOAc/Hexane gradient).

Protocol C: Final Oxidation (The "OL" to "H" Conversion)

Objective: Convert the C-terminal alcohol to an aldehyde to activate the inhibitor.

-

Setup: Dissolve the fully protected peptide-alcohol (1.0 eq) in dry DCM.

-

Oxidation: Add Dess-Martin Periodinane (DMP) (1.5 eq).

-

Reaction: Stir at RT for 1–2 hours. Monitor by TLC (Aldehydes often run slightly faster than alcohols).

-

Quench: Add a mixture of sat.

and sat. -